(S)-2-amino-3-(4-fluorophenyl)propan-1-ol
Overview
Description
“(S)-2-amino-3-(4-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H12FNO. It has a molecular weight of 169.2 . The compound is also known as “(S)-3-(4-Fluorophenyl)-beta-alaninol HCl” or "(S)- -(4-fluorophenyl)alaninol hydrochloride" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1
. This indicates the specific arrangement of atoms in the molecule and their connectivity. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 296.8°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Pharmacokinetics and Designer Drugs
Research on derivatives of phenylpropanol, such as 3-Fluorophenmetrazine (3-FPM), a compound related to (S)-2-amino-3-(4-fluorophenyl)propan-1-ol, reveals their potential in pharmacokinetic studies. Grumann et al. (2019) developed a method for detecting 3-FPM in various biological fluids, which aids in interpreting forensic and clinical cases. This highlights the utility of phenylpropanol derivatives in understanding the metabolism and distribution of new psychoactive substances (Grumann et al., 2019).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Rzeszotarski et al. (1979, 1983) investigated the cardioselectivity of beta-adrenoceptor blocking agents, including compounds structurally similar to this compound. These studies found that certain derivatives exhibit significant affinity for beta-1 adrenoceptors, particularly in cardiac tissue, which may have implications for the development of cardioselective beta-blockers (Rzeszotarski et al., 1979); (Rzeszotarski et al., 1983).
Chemical Synthesis and Analysis
The synthesis of chromans via cyclisation of 3-(o-Fluorophenyl)propan-1-ol, a compound similar to this compound, was explored by Houghton et al. (1980). This study indicates potential applications in organic synthesis, particularly in the production of complex organic compounds (Houghton et al., 1980).
Antimicrobial Activity
Nagamani et al. (2018) synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, structurally related to this compound, and evaluated their antimicrobial activity. This research contributes to the exploration of new antimicrobial agents (Nagamani et al., 2018).
Corrosion Inhibition
Studies by Gao et al. (2007) on tertiary amines derived from 1,3-di-amino-propan-2-ol, which is structurally related to this compound, revealed their potential as corrosion inhibitors for carbon steel. This research offers insights into the development of new materials for corrosion protection (Gao et al., 2007).
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
(2S)-2-amino-3-(4-fluorophenyl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOCAYQCFORHNF-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.